REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:11])[c:5]([O:8][CH2:9][CH3:10])[n:6][cH:7]1.[c:12]1([S:18](=[O:19])(=[O:20])[Cl:21])[cH:13][cH:14][cH:15][cH:16][cH:17]1.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[Br:1][c:2]1[cH:3][c:4]([NH:11][S:18]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)(=[O:19])=[O:20])[c:5]([O:8][CH2:9][CH3:10])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ncc(Br)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOc1ncc(Br)cc1NS(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |